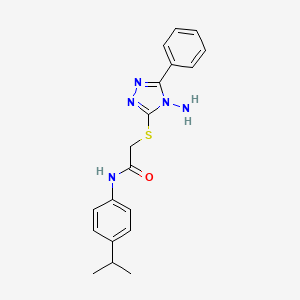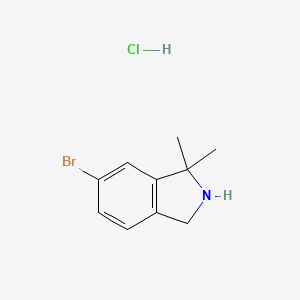
6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride (6-BrDIDH-HCl) is an organic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. 6-BrDIDH-HCl has been used in a variety of experiments to investigate the properties of various compounds and to explore new areas of scientific research.
Scientific Research Applications
Synthesis and Spin Trapping Properties
- 1,1-dimethyl-3-(trifluoromethyl)-1H-isoindole N-oxide, a compound related to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, has been synthesized and shown to function effectively as a spin trap reagent, providing stable ESR signals in radical studies (Hatano et al., 2010).
Bromination in Chemical Synthesis
- Dimethyl indole-2,3-dicarboxylate, when treated with bromine, yields 5-bromoindole and 6-bromoindole derivatives, indicating the use of bromination in diversifying indole derivatives (Miki et al., 2006).
Synthesis and Characterization in Organic Chemistry
- The synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, structurally similar to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, shows its relevance in the synthesis of compounds with potential biological activities (Asheri et al., 2016).
Precursors to Chlorin and Bacteriochlorin
- Bromo-substituted hydrodipyrrins, closely related to 6-bromo-1,1-dimethyl-2,3-dihydro-1H-isoindole hydrochloride, are used as precursors in the synthesis of bromo-chlorins and bromo-bacteriochlorins for diverse molecular designs (Krayer et al., 2009).
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for therapeutic applications .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, with downstream effects that contribute to their therapeutic potential .
Pharmacokinetics
These properties would determine the bioavailability of the compound and its ability to reach its targets in the body .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects of this compound could be diverse, depending on the specific targets and pathways involved .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of this compound .
properties
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroisoindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(2)9-5-8(11)4-3-7(9)6-12-10;/h3-5,12H,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQZPSUJEMWYRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C=CC(=C2)Br)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

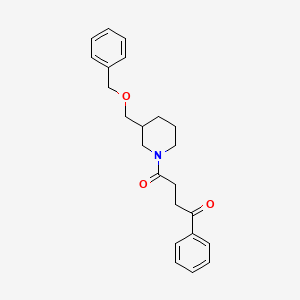
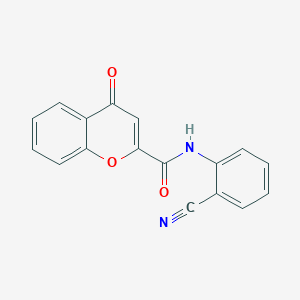

![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)
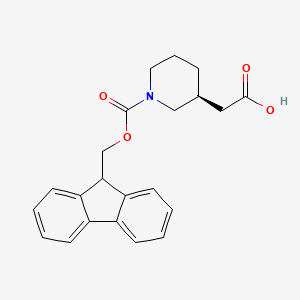
![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)
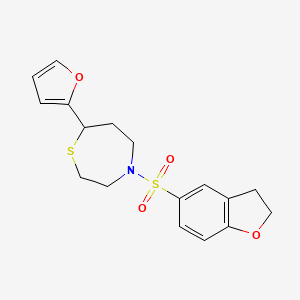
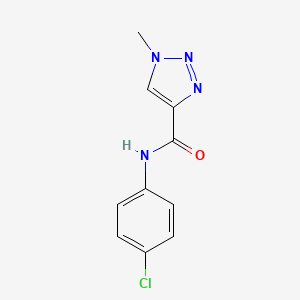


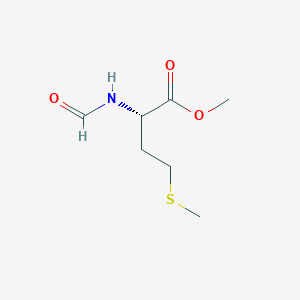
![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)
![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)
